molecular formula C18H12N2O4 B1600213 2,4-Dinitro-5-phenylbiphenyl CAS No. 150758-05-7

2,4-Dinitro-5-phenylbiphenyl

Cat. No. B1600213
CAS RN: 150758-05-7
M. Wt: 320.3 g/mol
InChI Key: WXBUUAWUHPOWNF-UHFFFAOYSA-N
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Description

2,4-Dinitrophenol is an organic compound that has been used in various applications such as explosives manufacturing and as a pesticide and herbicide . It’s a yellow, crystalline solid with a sweet, musty odor .


Synthesis Analysis

While specific synthesis methods for 2,4-Dinitro-5-phenylbiphenyl are not available, a related compound, 2,4-Dinitrophenyl-4′-phenylbenzenesulfonates, can be synthesized by treating 2,4-dinitrophenol with sulfonyl chlorides in the presence of pyridine .


Molecular Structure Analysis

The molecular structure of 2,4-Dinitrophenol consists of a benzene ring with two nitro groups and one hydroxyl group . The exact structure of this compound would likely be similar, with additional phenyl groups attached.


Chemical Reactions Analysis

In general, dinitrophenols can undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions with alcohols and sulfonyl halides .


Physical And Chemical Properties Analysis

2,4-Dinitrophenol is a yellow, crystalline solid that sublimates, is volatile with steam, and is soluble in most organic solvents as well as aqueous alkaline solutions .

Mechanism of Action

2,4-Dinitrophenol has been known to cause mitochondrial uncoupling, leading to rapid loss of ATP as heat and potentially causing uncontrolled hyperthermia .

Safety and Hazards

2,4-Dinitrophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures.

Future Directions

While specific future directions for 2,4-Dinitro-5-phenylbiphenyl are not available, research into similar compounds continues to be of interest. For example, 2,4-Dinitro-biphenyl-based compounds have been identified as inhibitors of certain proteins involved in the biosynthesis of pro-inflammatory eicosanoids .

properties

IUPAC Name

1,5-dinitro-2,4-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-19(22)17-12-18(20(23)24)16(14-9-5-2-6-10-14)11-15(17)13-7-3-1-4-8-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBUUAWUHPOWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433553
Record name 2,4-DINITRO-5-PHENYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150758-05-7
Record name 2,4-DINITRO-5-PHENYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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